

What is the chemical structure of Photolumazine III?

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Compound of Interest

Compound Name: Photolumazine III

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An In-depth Technical Guide to **Photolumazine III**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **Photolumazine III**, a key metabolite in the study of immune recognition by Mucosal-associated invariant T (MAIT) cells.

Chemical Structure and Properties

Photolumazine III, systematically named 6-(1H-indol-3-yl)-7-hydroxy-8-D-ribityllumazine, is a pteridine derivative belonging to the lumazine family of compounds.[1] It is a naturally occurring antigen for the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[2]

Chemical Structure:

Caption: Chemical structure of **Photolumazine III**.

Quantitative Data Summary

The key physicochemical properties of **Photolumazine III** are summarized in the table below.

Property	Value	Reference
Systematic Name	6-(1H-indol-3-yl)-7-hydroxy-8-D-ribityllumazine	[1]
Synonym	PLIII	[2]
Molecular Formula	C ₁₉ H ₁₉ N ₅ O ₇	Calculated based on MW
Molecular Weight	429.38 g/mol	[2]
Mass Spectrometry	m/z 428.121 ([M-H] ⁻)	[3]

Experimental Protocols

Synthesis of Photolumazine III (Hypothetical Protocol)

A definitive, published protocol for the total synthesis of **Photolumazine III** is not readily available. However, a plausible synthetic route can be adapted from the described synthesis of the structurally similar Photolumazine V.[3] The key reaction is the condensation of 5-amino-6-D-ribitylaminouracil (5-A-RU) with an appropriate indole-derived alpha-keto acid.

Materials:

- Methyl 2-(1H-indol-3-yl)-2-oxoacetate
- 5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)
- Dimethylformamide (DMF)
- Water (H₂O)
- Microwave reactor
- High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

- Prepare a solution of methyl 2-(1H-indol-3-yl)-2-oxoacetate in DMF.

- Prepare a separate aqueous solution of 5-A-RU·HCl.
- Combine the two solutions in a microwave reaction vessel.
- Heat the reaction mixture using microwave irradiation (e.g., 120°C for 20 minutes), similar to the conditions used for Photolumazine V synthesis.[3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Purify the crude product using reversed-phase HPLC to isolate **Photolumazine III**.
- Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Identification by Mass Spectrometry

The identification of **Photolumazine III** from biological samples, such as from cultures of *Mycobacterium smegmatis*, is typically achieved using high-resolution liquid chromatography-mass spectrometry (LC-MS).[3][4]

Sample Preparation (from bacterial culture):

- Culture *M. smegmatis* in an appropriate medium.
- Co-culture with an expression system for a soluble, recombinant form of the MR1 protein to capture the ligands.[3]
- Purify the MR1-ligand complexes from the cell culture supernatant.
- Elute the bound ligands from the purified MR1 protein.

LC-MS/MS Analysis:

- Chromatography: Employ a reversed-phase C18 column with a gradient of acetonitrile in water with 0.1% formic acid.[3]

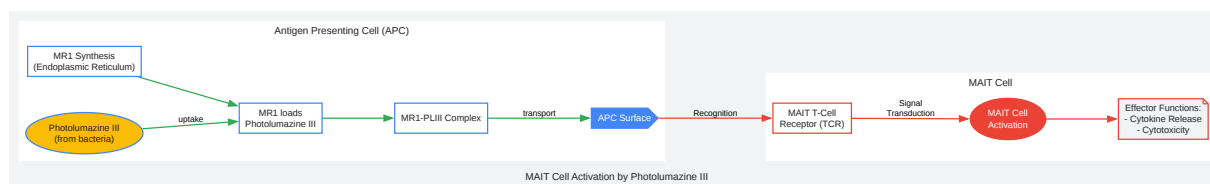
- Mass Spectrometer: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.[3]
- Ionization Mode: Operate in negative ion mode to detect the deprotonated molecule $[M-H]^-$. [3]
- Data Acquisition: Perform data-dependent acquisition to obtain both the precursor ion mass (e.g., m/z 428.121 for **Photolumazine III**) and the corresponding fragmentation (MS/MS) spectra for structural confirmation.[3]

Biological Context and Signaling Pathway

Photolumazine III is a metabolite derived from the riboflavin (Vitamin B2) biosynthesis pathway, which is active in many bacteria and yeasts but not in mammals.[5][6] Its primary known biological role is to act as an antigen that is presented by the MR1 molecule on the surface of antigen-presenting cells (APCs).[7] This MR1-**Photolumazine III** complex is then recognized by the T-cell receptor (TCR) of MAIT cells, leading to their activation.[5][6][7]

Signaling Pathway: MAIT Cell Activation by **Photolumazine III**

The following diagram illustrates the key steps in the activation of MAIT cells by **Photolumazine III**.



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Caption: MR1-dependent activation of MAIT cells by **Photolumazine III**.

This pathway highlights the role of **Photolumazine III** as a molecular signature of microbial presence, enabling the innate-like immune system to detect and respond to infection. The high degree of conservation of the MR1 molecule makes this pathway a potential target for the development of novel pan-human immunotherapies.

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